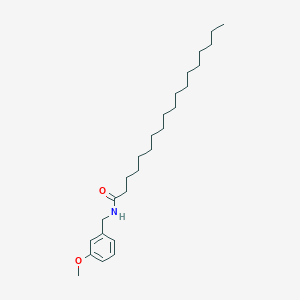

N-(3-Methoxybenzyl)stearamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H45NO2 |

|---|---|

Molecular Weight |

403.6 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]octadecanamide |

InChI |

InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h18-20,22H,3-17,21,23H2,1-2H3,(H,27,28) |

InChI Key |

SUYDJGAZOQXONR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Bioactivity of N-(3-Methoxybenzyl)stearamide in Lepidium meyenii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidium meyenii, commonly known as Maca, is a Peruvian plant recognized for its diverse ethnobotanical applications and rich phytochemical profile. Among its unique bioactive constituents are the macamides, a class of N-benzyl fatty acid amides. This technical guide focuses on a specific macamide, N-(3-Methoxybenzyl)stearamide, detailing its discovery, biochemical properties, and therapeutic potential. This document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols for its isolation and analysis, and elucidation of its primary mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lepidium meyenii (Maca) has a long history of traditional use in the Andean region for enhancing fertility, energy, and overall vitality. Modern scientific investigation has sought to identify the specific bioactive compounds responsible for these purported effects. A significant class of secondary metabolites unique to Maca are the macamides, which are N-benzyl derivatives of fatty acids. These compounds are believed to be formed during the post-harvest drying process of the Maca hypocotyls.

This compound is a member of this macamide family, characterized by a stearic acid moiety linked to a 3-methoxybenzylamine (B130926) group. Its discovery has been part of the broader effort to characterize the lipophilic constituents of Maca. This guide provides an in-depth exploration of this compound, from its chemical identity to its biological activities, with a focus on its potential as a therapeutic agent.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. Due to the limited specific quantitative data for this compound in publicly available literature, data for the closely related and more extensively studied N-(3-methoxybenzyl)hexadecanamide (the palmitamide analog) is also included for comparative purposes and is duly noted.

Table 1: Bioactivity of this compound

| Bioassay | Target Organism/System | IC₅₀ Value | Reference |

| Soluble Epoxide Hydrolase (sEH) Inhibition | Human | 0.001 µM | [1][2][3] |

| Soluble Epoxide Hydrolase (sEH) Inhibition | Mouse | <0.001 µM | [1][2][3] |

*Note: The original source lists the units as µg/nM, which is unconventional. This has been interpreted as µM for consistency with standard pharmacological notation.

Table 2: Concentration of Related Macamides in Lepidium meyenii

| Compound | Maca Variety/Processing | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Total Macamides | Not Specified | 0.016 - 0.123 | HPLC-UV | |

| N-(3-methoxybenzyl)hexadecanamide | Not Specified | Not explicitly quantified, but identified | HPLC-UV-MS/MS | |

| N-benzyl-hexadecanamide | Oven-dried whole hypocotyls | ~1.16 | UPLC-MS/MS |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound from Lepidium meyenii. The protocols are compiled from various sources describing the analysis of macamides.

Isolation and Purification of this compound

The following is a composite protocol for the isolation and purification of macamides, including this compound, from dried Maca hypocotyls.

1. Extraction:

- Dried and powdered Maca hypocotyls are subjected to extraction with a non-polar solvent such as petroleum ether or hexane (B92381) at a 1:5 (w/v) ratio.

- The mixture is agitated on a platform shaker for 24 hours at room temperature.

- The resulting extract is filtered and the solvent is evaporated under reduced pressure to yield a crude lipidic extract.

2. Chromatographic Purification:

- The crude extract is subjected to column chromatography on macroporous adsorbent resin.

- A gradient elution is performed using a series of ethanol-water mixtures of increasing ethanol (B145695) concentration.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds with similar Rf values to known macamide standards are pooled.

- Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

- A mobile phase gradient of acetonitrile (B52724) and water (with 0.005% trifluoroacetic acid) is typically used.

Structural Characterization

The purified this compound is characterized using a combination of spectroscopic and spectrometric techniques.

1. Mass Spectrometry (MS):

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and elemental composition of the molecule.

- Tandem MS (MS/MS) is employed to study the fragmentation pattern, which for N-(3-methoxybenzyl)-type macamides typically shows characteristic fragment ions at m/z 121 and 138.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR and ¹³C NMR spectra are recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

- The ¹H NMR spectrum of the closely related N-(m-methoxybenzyl)hexadecanamide shows characteristic signals for the methoxy (B1213986) group (singlet around 3.81 ppm), the methylene (B1212753) bridge (doublet around 4.40 ppm), and aromatic protons (multiplets between 6.85 and 7.26 ppm). The long aliphatic chain protons appear as multiplets in the upfield region.

- 2D NMR experiments such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons and to unambiguously assign the structure.

Bioactivity Assays

1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

- A fluorogenic substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC), is used.

- Recombinant human or mouse sEH is incubated with varying concentrations of this compound.

- The enzymatic reaction is initiated by the addition of the substrate.

- The fluorescence of the product is measured over time using a microplate reader.

- IC₅₀ values are calculated from the dose-response curves.

2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay:

- A fluorescent substrate, such as 7-amino-4-methylcoumarin-arachidonamide (AMC-AA), is utilized.

- Recombinant human FAAH is pre-incubated with different concentrations of this compound for various time points to assess time-dependent inhibition.[4]

- The reaction is started by the addition of the AMC-AA substrate.[4]

- The increase in fluorescence due to the release of 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored.[4]

- IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation, characterization, and bioactivity assessment of this compound.

Signaling Pathways

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway by this compound.

Caption: Inhibition of the fatty acid amide hydrolase (FAAH) pathway by this compound.

Conclusion

This compound, a macamide found in Lepidium meyenii, demonstrates significant biological activity, particularly as a potent inhibitor of soluble epoxide hydrolase. While quantitative data on its concentration in Maca and its specific inhibitory effects on FAAH require further investigation, the available information, along with data from closely related analogs, suggests its potential as a lead compound for the development of novel therapeutics targeting inflammatory and pain pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research in this area. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its contribution to the overall bioactivity of Maca.

References

The Biosynthetic Pathway of N-(3-Methoxybenzyl)stearamide in Maca (Lepidium meyenii): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)stearamide is a member of the macamide class of bioactive compounds, which are unique to the Peruvian plant Lepidium meyenii, commonly known as Maca. These lipophilic molecules are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic effects. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. The formation of this macamide is not constitutive in the fresh plant tissue but is a direct consequence of the traditional post-harvest drying process, which initiates a cascade of enzymatic reactions. This document summarizes the current scientific understanding of this pathway, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the key processes to facilitate further research and development.

Introduction

Maca (Lepidium meyenii) has been cultivated for centuries in the Andean highlands for its nutritional and medicinal properties. The macamides, a class of N-benzylalkanamides, are considered to be among the primary bioactive constituents of dried Maca hypocotyls. This compound is a specific macamide derived from 3-methoxybenzylamine (B130926) and the saturated fatty acid, stearic acid. The biosynthesis of macamides is a fascinating example of post-harvest biochemistry, where the disruption of cellular compartmentalization during the drying process brings together enzymes and substrates that are separated in the living plant tissue.[1] Understanding this pathway is critical for optimizing the production of Maca-based products with high concentrations of specific bioactive compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a three-stage process that occurs during the post-harvest drying of Maca hypocotyls.

Stage 1: Glucosinolate Catabolism and Formation of 3-Methoxybenzylamine

The first step in the pathway is the generation of the amine moiety, 3-methoxybenzylamine. This is derived from its precursor, m-methoxybenzyl glucosinolate (also known as glucolimnanthin), which is one of the principal aromatic glucosinolates found in Maca.[2][3]

-

Enzymatic Hydrolysis: Upon tissue damage during drying, the enzyme myrosinase (a thioglucosidase) comes into contact with m-methoxybenzyl glucosinolate. Myrosinase hydrolyzes the thioglucosidic bond, leading to the formation of an unstable aglycone.

-

Rearrangement: This aglycone then spontaneously rearranges to form 3-methoxybenzyl isothiocyanate.

-

Conversion to Amine: The 3-methoxybenzyl isothiocyanate is subsequently converted to 3-methoxybenzylamine. The precise enzymatic steps for this conversion in Maca are not fully elucidated but are a known metabolic route for isothiocyanates.[4]

Stage 2: Lipid Hydrolysis and Release of Stearic Acid

The second stage of the pathway involves the liberation of the fatty acid precursor, stearic acid (18:0). In the intact plant cells, fatty acids are primarily stored in the form of triacylglycerols and are components of cell membranes.

-

Lipase Activity: The drying and cellular disruption activate lipases and other acyl hydrolases.

-

Release of Free Fatty Acids: These enzymes hydrolyze the ester bonds in lipids, releasing a pool of free fatty acids, including stearic acid. Saturated fatty acids comprise approximately 40.1% of the total fatty acids in dried Maca.[5]

Stage 3: Amide Formation

The final step is the condensation of 3-methoxybenzylamine and stearic acid to form this compound via an amide bond.

-

Enzymatic Condensation: This reaction is catalyzed by an enzyme that is yet to be definitively identified in L. meyenii. It is hypothesized that a fatty acid amide hydrolase (FAAH) may operate in reverse to catalyze this amide bond formation.[6] Alternatively, another uncharacterized N-acyltransferase could be responsible for this final condensation step.

Quantitative Data

The following tables summarize the available quantitative data for the precursors and enzymes involved in the this compound biosynthetic pathway.

| Precursor | Concentration in Dried Maca Hypocotyls | Reference(s) |

| m-Methoxybenzyl Glucosinolate | 4.31% of total glucosinolates | [2] |

| Stearic Acid | Saturated fatty acids constitute 40.1% of total fatty acids. | [5] |

| Enzyme | Substrate | Km | Vmax | Source | Reference(s) |

| Myrosinase | Sinigrin (an aromatic glucosinolate) | 0.57 mM | 1.3 mM/s | Lepidium sativum | [7] |

Note: Kinetic data for myrosinase from L. meyenii is not currently available. The data presented is from a closely related species and serves as an estimate.

Signaling and Regulation

The biosynthesis of this compound is primarily regulated by the physical process of post-harvest drying, which acts as a form of drought or dehydration stress.

Drought Stress Signaling

The drying of Maca hypocotyls initiates a cascade of stress signaling pathways common in plants.[1][8] These pathways are crucial for orchestrating the expression of genes necessary for the synthesis of secondary metabolites. Key signaling molecules and pathways likely involved include:

-

Abscisic Acid (ABA): ABA is a key phytohormone in the response to dehydration stress. ABA-dependent signaling pathways involve a cascade of protein kinases and transcription factors that can upregulate the expression of stress-responsive genes, which may include genes encoding the enzymes of the macamide biosynthetic pathway.[9]

-

Calcium Signaling: Changes in intracellular calcium concentrations are an early response to stress. Calcium-dependent protein kinases (CDPKs) can phosphorylate downstream targets, including transcription factors, to modulate gene expression.

-

Reactive Oxygen Species (ROS): ROS are produced during stress and can act as signaling molecules to trigger downstream responses.

Transcriptional Regulation

Transcriptomic studies of Maca at different developmental stages and during post-harvest processing have revealed differential expression of genes involved in secondary metabolism, including glucosinolate biosynthesis.[10][11][12][13][14] It is plausible that the genes encoding myrosinase, lipases, and the putative amide synthase are transcriptionally upregulated in response to the dehydration stress signals initiated during drying. The identification of specific transcription factors that bind to the promoter regions of these genes in Maca is an area for future research.

Experimental Protocols

Simultaneous Extraction of Precursors and this compound for Quantitative Analysis

This protocol is adapted from methods for the analysis of glucosinolates, fatty acids, and macamides.[15][16][17]

-

Sample Preparation: Freeze-dry fresh Maca hypocotyls or use commercially dried Maca powder. Grind the material to a fine powder (e.g., using a cryogenic grinder).

-

Extraction: a. Weigh approximately 1 g of the powdered sample into a centrifuge tube. b. Add 10 mL of 80% methanol. c. Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% methanol. f. Combine the supernatants and filter through a 0.22 µm syringe filter prior to analysis.

-

Quantitative Analysis: a. Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole). b. Chromatographic Separation: Employ a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). c. Detection: Monitor for the specific m/z values of m-methoxybenzyl glucosinolate, stearic acid, and this compound in both positive and negative ion modes. d. Quantification: Generate standard curves for each analyte using purified standards of known concentrations.

Myrosinase Activity Assay

This protocol is adapted from methods used for Brassicaceae.[7][18]

-

Enzyme Extraction: a. Homogenize fresh or freeze-dried Maca tissue in an ice-cold extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, with 1 mM EDTA and 5 mM DTT). b. Centrifuge at 12,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Assay: a. Prepare a reaction mixture containing the enzyme extract and a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5). b. Initiate the reaction by adding a known concentration of a glucosinolate substrate (e.g., sinigrin, as a general substrate for myrosinase, or purified m-methoxybenzyl glucosinolate if available). c. Incubate the reaction at a controlled temperature (e.g., 37°C). d. At various time points, stop the reaction (e.g., by boiling or adding a strong acid). e. Detection: Measure the decrease in the substrate or the formation of a product (e.g., glucose) using HPLC or a colorimetric glucose assay. f. Calculation: Calculate the enzyme activity based on the rate of substrate consumption or product formation per unit of protein per unit of time.

Heterologous Expression and Purification of L. meyenii Myrosinase

This protocol outlines a general workflow for producing recombinant myrosinase for detailed kinetic studies.[19][20]

-

Gene Identification and Cloning: a. Identify candidate myrosinase genes from L. meyenii transcriptome data based on homology to known myrosinases.[11][12][13] b. Amplify the coding sequence by RT-PCR from Maca RNA. c. Clone the gene into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) with a purification tag (e.g., His-tag).

-

Heterologous Expression: a. Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). b. Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: a. Lyse the cells and collect the soluble protein fraction. b. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). c. Assess the purity of the protein by SDS-PAGE.

-

Functional Characterization: a. Perform the myrosinase activity assay as described in section 5.2 using the purified recombinant enzyme to determine its kinetic parameters (Km and Vmax) with various glucosinolate substrates.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. Drought Stress Tolerance in Vegetables: The Functional Role of Structural Features, Key Gene Pathways, and Exogenous Hormones [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Glucosinolate-Enriched Fractions from Maca (Lepidium meyenii) Exert Myrosinase-Dependent Cytotoxic Effects against HepG2/C3A and HT29 Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Combining Targeted Metabolites Analysis and Transcriptomics to Reveal Chemical Composition Difference and Underlying Transcriptional Regulation in Maca (Lepidium Meyenii Walp.) Ecotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome analysis of maca (Lepidium meyenii) root at different developmental stages | Semantic Scholar [semanticscholar.org]

- 12. Transcriptome analysis of maca (Lepidium meyenii) root at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptome analysis of maca (Lepidium meyenii) root at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Heterologous expression and characterization of functional mushroom tyrosinase (AbPPO4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of N-(3-Methoxybenzyl)stearamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and relevant biological context of N-(3-Methoxybenzyl)stearamide. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry and pharmacology.

Molecular Structure and Identity

This compound is a fatty acid amide derivative. Its structure consists of a long, saturated stearic acid acyl chain attached to a 3-methoxybenzylamine (B130926) moiety via an amide linkage.

Chemical Structure:

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]octadecanamide[1] |

| Synonyms | This compound, N-(3-methoxylbenzyl) stearamide |

| CAS Number | 1429659-99-3[1] |

| Molecular Formula | C₂₆H₄₅NO₂[1] |

| Molecular Weight | 403.64 g/mol [1] |

Physicochemical Properties

The physicochemical properties of this compound are largely predicted based on its structure, which combines a long hydrophobic alkyl chain with a more polar methoxybenzylamide group.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO[2] |

| LogP | 7.9 (Predicted) |

Synthesis

A general and adaptable method for the synthesis of this compound involves the amidation of stearic acid with 3-methoxybenzylamine. This can be achieved through several synthetic routes, with one common method being the activation of the carboxylic acid followed by reaction with the amine.

This protocol describes a representative synthesis of this compound from stearic acid.

Materials:

-

Stearic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

3-Methoxybenzylamine

-

Triethylamine (B128534) (Et₃N) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amide Formation: Dissolve the resulting stearoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 3-methoxybenzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Workflow Diagram:

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H (H5) |

| ~6.80 - 6.90 | m | 3H | Ar-H (H2, H4, H6) |

| ~5.80 | br s | 1H | N-H |

| ~4.45 | d | 2H | -NH-CH₂-Ar |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.20 | t | 2H | -CO-CH₂- |

| ~1.65 | p | 2H | -CO-CH₂-CH₂- |

| ~1.25 | s (br) | 28H | -(CH₂)₁₄- |

| ~0.88 | t | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C=O (Amide) |

| ~160.0 | Ar-C (C3) |

| ~140.0 | Ar-C (C1) |

| ~129.5 | Ar-C (C5) |

| ~119.5 | Ar-C (C6) |

| ~113.0 | Ar-C (C4) |

| ~112.5 | Ar-C (C2) |

| ~55.2 | -OCH₃ |

| ~44.0 | -NH-CH₂-Ar |

| ~36.5 | -CO-CH₂- |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~25.9 | -CO-CH₂-CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group and the long alkyl chain.

Table 5: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H Stretch (Amide A)[3] |

| ~2917, 2849 | C-H Stretch (Aliphatic) |

| ~1640 | C=O Stretch (Amide I)[3] |

| ~1550 | N-H Bend (Amide II)[3] |

| ~1260 | C-O Stretch (Aryl Ether) |

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 403 | [M]⁺ (Molecular Ion) |

| 282 | [M - C₈H₉O]⁺ (Loss of methoxybenzyl radical) |

| 121 | [C₈H₉O]⁺ (Methoxybenzyl cation) |

| 107 | [C₇H₇O]⁺ (Tropylium ion from methoxybenzyl) |

Biological Activity and Signaling Pathway

This compound is a known inhibitor of soluble epoxide hydrolase (sEH)[4]. The sEH enzyme is a key component in the metabolism of arachidonic acid.

Signaling Pathway:

Arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to form epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with various biological activities, including anti-inflammatory and vasodilatory effects. Soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or may have pro-inflammatory properties. By inhibiting sEH, this compound prevents the degradation of EETs, thereby potentiating their beneficial effects.

Diagram of the Soluble Epoxide Hydrolase Pathway:

This guide provides a foundational understanding of this compound for researchers and professionals. The provided data, while partially predictive, offers a robust starting point for further investigation and application of this compound in scientific research.

References

N-(3-Methoxybenzyl)stearamide: A Technical Whitepaper on its Mechanism of Action as a Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-(3-Methoxybenzyl)stearamide, a natural product isolated from Lepidium meyenii (Maca), on soluble epoxide hydrolase (sEH). As a member of the macamide class of compounds, this compound has demonstrated inhibitory activity against sEH, a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). This document summarizes the quantitative inhibitory data, details the molecular interactions within the enzyme's active site, outlines relevant experimental protocols for assessing sEH inhibition, and visualizes the core signaling pathways influenced by sEH modulation.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in lipid metabolism by hydrolyzing bioactive epoxy fatty acids, such as EETs, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the endogenous levels of EETs are increased, thereby potentiating their protective effects. This makes sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, and pain.[1] this compound is a naturally occurring amide that has been identified as an inhibitor of this significant enzyme.[2][3]

Quantitative Inhibitory Data

This compound has been evaluated for its inhibitory potency against human and rat soluble epoxide hydrolase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Species | IC50 (µM) |

| This compound | Human sEH | 16.077 |

| This compound | Rat sEH | 28.676 |

Table 1: IC50 values for this compound against soluble epoxide hydrolase.[2]

Mechanism of Action and Molecular Interactions

Amide-based compounds, including this compound, function as competitive, reversible inhibitors of soluble epoxide hydrolase.[4] They occupy the active site of the enzyme, preventing the binding and hydrolysis of endogenous substrates like EETs.

The binding of amide inhibitors to the sEH catalytic site is characterized by key hydrogen bonding interactions:

-

The carbonyl oxygen of the amide group acts as a hydrogen bond acceptor, interacting with two critical tyrosine residues in the active site, Tyr381 and Tyr465 .

-

The amide nitrogen (N-H) serves as a hydrogen bond donor, interacting with the catalytic nucleophile, Asp333 .

These interactions mimic the transition state of the natural epoxide substrate hydrolysis, leading to potent and stable inhibition of the enzyme.[4] The long stearamide chain and the methoxybenzyl group of this compound likely occupy hydrophobic pockets within the active site, contributing to its binding affinity.

Figure 1: Binding mode of this compound in the sEH active site.

Downstream Signaling Pathways Modulated by sEH Inhibition

By preventing the degradation of EETs, sEH inhibitors like this compound indirectly modulate a variety of downstream signaling pathways, leading to their anti-inflammatory and cardioprotective effects. The elevated levels of EETs are central to these modulations.

References

N-(3-Methoxybenzyl)stearamide: A Technical Guide to its Binding Affinity with Soluble Epoxide Hydrolase (sEH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)stearamide is a naturally occurring macamide found in the plant Lepidium meyenii (Maca). It has garnered significant interest within the scientific community for its inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the binding affinity of this compound to sEH, detailing the quantitative data, experimental methodologies, and relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery, pharmacology, and medicinal chemistry.

Quantitative Binding Affinity Data

The inhibitory potency of this compound against soluble epoxide hydrolase has been determined for multiple species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that initial reports contained a typographical error in the units of measurement; the corrected and more plausible micromolar (µM) values are presented here.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | Human sEH | 16.077 | Singh N, et al. (2020) |

| Rat sEH | 28.676 | Singh N, et al. (2020) | |

| Mouse sEH | 89.850 | Singh N, et al. (2020) |

Experimental Protocols

The determination of the IC50 values for this compound's inhibition of sEH was conducted using a fluorescent-based enzymatic assay. The following is a detailed description of the likely methodology, based on standard protocols for sEH inhibition assays.

Materials and Reagents

-

Recombinant human, rat, and mouse soluble epoxide hydrolase (sEH)

-

This compound (test compound)

-

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

-

Assay Buffer (e.g., Bis-Tris/HCl buffer, pH 7.0, containing bovine serum albumin - BSA)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well microplates (black, for fluorescence readings)

-

Fluorescence microplate reader

Assay Procedure

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in the assay buffer to achieve a range of final concentrations for testing.

-

Enzyme Preparation: Recombinant sEH is diluted in the assay buffer to a predetermined optimal concentration.

-

Assay Reaction:

-

The diluted sEH enzyme is added to the wells of a 96-well microplate.

-

The various dilutions of this compound are added to the respective wells. A vehicle control (containing only DMSO in assay buffer) is also included.

-

The plate is incubated for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for the interaction between the inhibitor and the enzyme.

-

The fluorescent substrate is added to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition: The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve.

-

Data Analysis: The percentage of sEH inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid metabolic pathway and the mechanism of action for an sEH inhibitor like this compound.

Caption: sEH in the Arachidonic Acid Pathway and Inhibition.

Experimental Workflow

The diagram below outlines the key steps in a typical fluorescence-based assay to determine the IC50 value of an sEH inhibitor.

Caption: Workflow for sEH Inhibition IC50 Determination.

N-(3-Methoxybenzyl)stearamide: A Technical Overview in the Context of Fatty Acid Amide Hydrolase Inhibition

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to FAAH and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][2][3] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a significant role in regulating pain, inflammation, mood, and anxiety.[3][4] Inhibition of FAAH elevates the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This approach is a promising therapeutic strategy for various neurological and inflammatory disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][4]

Macamides as a Class of FAAH Inhibitors

N-(3-Methoxybenzyl)stearamide belongs to a class of bioactive compounds known as macamides, which are found in the Peruvian plant Lepidium meyenii (Maca).[5] Several macamides have been identified as inhibitors of FAAH. Research has particularly focused on a closely related compound, N-(3-methoxybenzyl)-linoleamide, which has demonstrated time-dependent and dose-dependent FAAH inhibitory activity.[5] Studies on other N-benzylalkanamides, such as N-benzylstearamide, have also shown FAAH inhibition, suggesting that the N-benzylamide scaffold is a promising pharmacophore for targeting this enzyme.[6] The mechanism of inhibition for some macamides is suggested to be irreversible or slowly reversible.[5]

Quantitative Data on Related FAAH Inhibitors

While specific data for this compound is lacking, the following table summarizes the inhibitory activity of a related macamide to provide a contextual understanding.

| Compound | Target | IC50 / Activity | Notes | Reference |

| N-(3-methoxybenzyl)-linoleamide | FAAH | Time- and dose-dependent inhibition | Mechanism is likely irreversible or slowly reversible. No effect on MAGL. | [5] |

| N-benzylstearamide | FAAH | Concentration-dependent inhibition | Showed time-dependent inhibition after a pre-incubation period, suggesting an irreversible mechanism. | [6] |

| N-benzyloleamide | FAAH | Concentration-dependent inhibition | Showed time-dependent inhibition after a pre-incubation period, suggesting an irreversible mechanism. | [6] |

| N-benzyloctadeca-9Z,12Z-dienamide | FAAH | Concentration-dependent inhibition | Demonstrated the highest FAAH inhibitory activity among the four tested N-benzylalkanamides. | [6] |

Signaling Pathway of FAAH in Endocannabinoid Degradation

The following diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide (AEA).

FAAH Signaling Pathway in Anandamide Degradation.

Experimental Protocols: In Vitro FAAH Inhibition Assay

The following is a generalized protocol for a fluorescence-based in vitro assay to determine the inhibitory potential of a test compound like this compound on FAAH activity. This protocol is based on established methodologies for other FAAH inhibitors.[3][7][8]

Principle of the Assay:

The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA).[7] The cleavage of the amide bond in AAMCA by FAAH releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will decrease the rate of substrate hydrolysis, leading to a reduced fluorescence signal. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).[3]

Materials and Reagents:

-

Enzyme: Recombinant human or rat FAAH

-

Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)

-

Test Compound: this compound

-

Positive Control: A known FAAH inhibitor (e.g., URB597)

-

Negative Control: Vehicle (e.g., DMSO)

-

Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[8]

-

Plates: Black, flat-bottom 96- or 384-well microtiter plates

-

Instrumentation: Fluorescence microplate reader

Experimental Workflow:

Workflow for an In Vitro FAAH Inhibition Assay.

Assay Protocol:

-

Compound Plating: Prepare serial dilutions of this compound and the positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microtiter plate. For negative controls, dispense the same volume of DMSO.

-

Enzyme Addition: Prepare a working solution of FAAH in the assay buffer. Add the FAAH solution (e.g., 50 µL) to all wells of the assay plate.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the compounds and the enzyme.

-

Reaction Initiation and Signal Detection: Prepare a working solution of the AAMCA substrate in the assay buffer. To initiate the enzymatic reaction, add the AAMCA solution (e.g., 50 µL) to all wells. Immediately place the plate in a fluorescence microplate reader.

-

Data Acquisition: Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[7][8]

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of negative control - Rate of background))

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While this compound is a member of the macamide class of compounds known to inhibit FAAH, there is a notable absence of specific research on this particular molecule's interaction with the enzyme. The structural similarity to other active macamides, such as N-(3-methoxybenzyl)-linoleamide and N-benzylstearamide, suggests that it is a promising candidate for FAAH inhibition.

Future research should focus on the synthesis and in vitro characterization of this compound to determine its IC50 value and mechanism of FAAH inhibition. Subsequent in vivo studies in animal models of pain and inflammation would be crucial to evaluate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies involving modifications of the stearamide and methoxybenzyl moieties could lead to the development of more potent and selective FAAH inhibitors.

References

- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Biological Activity Screening of N-(3-Methoxybenzyl)stearamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Methoxybenzyl)stearamide, a natural product identified from Lepidium meyenii (Maca), has emerged as a compound of significant interest due to its potent biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as a soluble epoxide hydrolase (sEH) inhibitor and its potential interactions with the endocannabinoid system. Furthermore, this document outlines a proposed screening cascade to explore its antimicrobial, antioxidant, and cytotoxic profiles, providing detailed experimental protocols and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

Known Biological Activities

Preliminary research has identified this compound as a potent modulator of key enzymatic pathways involved in inflammation and neuroprotection.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a potent inhibitor of both human and mouse soluble epoxide hydrolase (hsEH and msEH).[1] sEH is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory, analgesic, and organ-protective effects. By inhibiting sEH, this compound prevents the degradation of these beneficial EpFAs, thereby enhancing their therapeutic effects.

Table 1: In Vitro Inhibitory Activity of this compound against sEH

| Enzyme Target | IC50 (µg/mL) | Source |

| Human sEH (hsEH) | 0.001 | [1] |

| Mouse sEH (msEH) | <0.001 | [1] |

Potential Interaction with the Endocannabinoid System

While direct studies on this compound are limited, related macamides such as N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have demonstrated neuroprotective and anticonvulsant effects.[2][3] These effects are suggested to be mediated through the endocannabinoid system, potentially via the inhibition of fatty acid amide hydrolase (FAAH).[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). Inhibition of FAAH by compounds structurally similar to this compound could lead to increased anandamide levels, resulting in neuroprotective and analgesic effects.

Proposed Screening for Additional Biological Activities

Based on the chemical structure of this compound, which combines a stearic acid amide with a methoxybenzyl moiety, and the known activities of related compounds, further screening is warranted to explore its full therapeutic potential.

Antimicrobial Activity

Stearic acid and its derivatives, as well as various amide compounds, have been reported to possess antimicrobial properties.[4][5][6] Therefore, it is proposed to screen this compound for its ability to inhibit the growth of a panel of pathogenic microorganisms.

Antioxidant Activity

The presence of a methoxybenzyl group suggests potential antioxidant activity, as phenolic compounds are known radical scavengers.[7][8][9] Standard in vitro assays can determine the compound's capacity to neutralize free radicals.

Cytotoxicity Assessment

A critical step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity to ensure a favorable safety profile. Standard cytotoxicity assays against various cell lines are necessary to determine the compound's therapeutic window.

Data Presentation

All quantitative data from the proposed screening should be meticulously recorded and organized for comparative analysis.

Table 2: Proposed Data Summary for Antimicrobial Activity Screening

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ||

| Bacillus subtilis | Gram-positive | ||

| Escherichia coli | Gram-negative | ||

| Pseudomonas aeruginosa | Gram-negative | ||

| Candida albicans | Fungi | ||

| Aspergillus niger | Fungi |

Table 3: Proposed Data Summary for Antioxidant Activity Screening

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | |

| ABTS Radical Scavenging |

Table 4: Proposed Data Summary for Cytotoxicity Screening

| Cell Line | Type | IC50 (µM) |

| HEK293 | Normal Human Kidney | |

| HepG2 | Human Liver Cancer | |

| A549 | Human Lung Cancer | |

| MCF-7 | Human Breast Cancer |

Experimental Protocols

The following are detailed protocols for the key proposed experiments.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the principle of measuring the enzymatic activity of sEH on a substrate that becomes fluorescent upon hydrolysis.

-

Preparation of Reagents:

-

sEH enzyme solution (recombinant human or mouse).

-

Substrate solution: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) in DMSO.

-

Assay buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin.

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

Add 100 µL of assay buffer to the wells of a 96-well microplate.

-

Add 1 µL of this compound at various concentrations (serial dilutions).

-

Add 20 µL of the sEH enzyme solution and incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of the PHOME substrate solution.

-

Monitor the increase in fluorescence intensity (excitation 330 nm, emission 465 nm) over 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to a vehicle control (DMSO).

-

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

-

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Materials:

-

This compound stock solution in DMSO.

-

Bacterial/fungal strains cultured to mid-logarithmic phase.

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Sterile 96-well microplates.

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of this compound in the appropriate broth in the microplate wells.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells showing no growth onto agar (B569324) plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

-

DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation of Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM).

-

This compound stock solution in methanol.

-

Ascorbic acid as a positive control.

-

-

Assay Procedure:

-

Add 100 µL of the this compound solution at various concentrations to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Plating:

-

Culture the desired human cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

-

MTT Assay Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Mandatory Visualizations

Signaling Pathways

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway Inhibition.

Caption: Potential FAAH Inhibition in the Endocannabinoid System.

Experimental Workflows

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of a stearic acid derivative from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Capacity, Cytotoxicity and Antimycobacterial Activity of Madeira Archipelago Endemic Helichrysum Dietary and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) as an Activator of the Wnt/β-catenin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on published research for N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a compound structurally related to N-(3-Methoxybenzyl)stearamide. The available scientific literature indicates that MBOC functions as an activator of the canonical Wnt/β-catenin signaling pathway.

Introduction

The Wnt/β-catenin signaling pathway is a crucial, evolutionarily conserved cascade that governs embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoporosis.[2][3] Consequently, small molecules that modulate Wnt/β-catenin signaling are of significant interest for therapeutic development.

This document details the effects of N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from the Peruvian plant Lepidium meyenii (Maca), on the canonical Wnt/β-catenin signaling pathway.[2] Research has demonstrated that MBOC promotes bone formation by activating this pathway, suggesting its potential as a therapeutic agent for conditions like postmenopausal osteoporosis.[2][4]

Mechanism of Action: Activation of Wnt/β-catenin Signaling

MBOC activates the canonical Wnt/β-catenin signaling pathway.[2][4] The mechanism of action involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) phosphorylation at the Tyr216 residue.[2] In the canonical Wnt pathway's "off" state, a destruction complex, which includes GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting the phosphorylation of GSK-3β, MBOC effectively inactivates this destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[2] The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in osteogenic differentiation.[2]

Data Presentation

The following tables summarize the quantitative outcomes of MBOC treatment as observed in in-vitro and in-vivo models.

Table 1: In-Vitro Effects of MBOC on C3H/10T1/2 Mesenchymal Stem Cells

| Marker | Effect of MBOC Treatment | Method of Analysis |

| Runt-related transcription factor 2 (Runx2) | Increased Expression | Not Specified in Abstract |

| Osterix (Osx) | Increased Expression | Not Specified in Abstract |

| Alkaline Phosphatase (ALP) | Increased Expression | Not Specified in Abstract |

Data summarized from the findings of Wang et al. (2019).[2]

Table 2: In-Vivo Effects of MBOC in an Ovariectomized (OVX) Mouse Model

| Parameter | Effect of MBOC Treatment in OVX Mice | Method of Analysis |

| Trabecular Thickness | Significantly Increased | Microcomputed Tomography (µCT) |

| Trabecular Number | Significantly Increased | Microcomputed Tomography (µCT) |

| Bone Volume/Tissue Volume (BV/TV) | Significantly Increased | Microcomputed Tomography (µCT) |

| Trabecular Separation | Decreased | Microcomputed Tomography (µCT) |

| Osteocalcin (OCN) | Increased Levels | Not Specified in Abstract |

| Runt-related transcription factor 2 (Runx2) | Increased Levels | Not Specified in Abstract |

Data summarized from the findings of Wang et al. (2019).[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on MBOC. These protocols are based on standard laboratory procedures, as the specific details from the original publication were not fully available.

Cell Culture and Osteogenic Differentiation

-

Cell Line: C3H/10T1/2 mesenchymal stem cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Osteogenic Induction Medium: Culture medium further supplemented with osteogenic inducers (e.g., 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

-

Protocol:

-

C3H/10T1/2 cells are cultured in standard culture medium until they reach a high level of confluence.

-

To induce osteogenic differentiation, the standard culture medium is replaced with osteogenic induction medium.

-

MBOC is added to the osteogenic induction medium at the desired concentration.

-

The cells are maintained in the induction medium with MBOC for the specified duration of the experiment, with media changes every 2-3 days.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA expression levels of osteogenic markers such as Runx2, Osterix, and Alkaline Phosphatase.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from the cultured C3H/10T1/2 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with gene-specific primers for Runx2, Osterix, ALP, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed using a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene as the internal control.

-

Western Blotting for Protein Expression and Phosphorylation

-

Objective: To determine the levels of total and phosphorylated GSK-3β and total β-catenin.

-

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total GSK-3β, phospho-GSK-3β (Tyr216), total β-catenin, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

-

Visualization of Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 4. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Modulating the Endocannabinoid System via Soluble Epoxide Hydrolase Inhibition by N-(3-Methoxybenzyl)stearamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)stearamide, a lipophilic compound identified from Lepidium meyenii (Maca), has emerged as a potent modulator of lipid signaling pathways that indirectly influence the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of this compound, with a primary focus on its potent inhibition of soluble epoxide hydrolase (sEH). We will delve into the mechanistic link between sEH inhibition and the endocannabinoid system, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways and workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of sEH inhibition.

Introduction: The Intersection of sEH and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory. The primary enzymatic driver of the degradation of the endocannabinoid anandamide (B1667382) (AEA) is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH has been a major focus of drug development to enhance endocannabinoid tone.

Concurrently, another class of lipid mediators, the epoxyeicosatrienoic acids (EETs), has garnered significant attention for their potent anti-inflammatory and analgesic properties. EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH). There is a growing body of evidence demonstrating significant crosstalk between the sEH and FAAH metabolic pathways. Both enzymes act on structurally related lipid signaling molecules and their concurrent inhibition has been shown to produce synergistic therapeutic effects, particularly in preclinical models of pain and inflammation.

This compound has been identified as a potent inhibitor of sEH. While not a direct FAAH inhibitor, its action on sEH positions it as a tool to probe the therapeutic implications of modulating the EET pathway and its interaction with the endocannabinoid system.

Quantitative Data: Inhibitory Potency of this compound

The primary quantitative data available for this compound pertains to its inhibitory activity against soluble epoxide hydrolase.

| Compound | Target Enzyme | Species | IC50 Value | Reference |

| This compound | Soluble Epoxide Hydrolase (sEH) | Human (hsEH) | 0.001 µg/nM | [1] |

| This compound | Soluble Epoxide Hydrolase (sEH) | Mouse (msEH) | <0.001 µg/nM | [1] |

Note on Units: The unit "µg/nM" reported in the source is unconventional for IC50 values. It is likely a typographical error in the source material and may represent µM (micromolar) or nM (nanomolar). Given the potency of other described sEH inhibitors, it is plausible that the intended unit was nM. Further experimental validation is required to confirm the precise molar concentration for 50% inhibition.

At present, there is no publicly available data on the selectivity of this compound for sEH over other hydrolases, such as FAAH or N-acylethanolamine acid amidase (NAAA). This represents a critical knowledge gap that should be addressed in future studies to fully characterize its pharmacological profile.

Experimental Protocols

Synthesis of this compound

General Protocol: Amide Coupling of Stearic Acid and 3-Methoxybenzylamine (B130926)

-

Reaction Setup: To a solution of stearic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activating agent like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 3-methoxybenzylamine (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A common and reliable method for determining the inhibitory potency of compounds against sEH is a fluorescence-based assay.

Protocol: Fluorescence-Based sEH Inhibition Assay

-

Materials:

-

Recombinant human or mouse sEH.

-

Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL bovine serum albumin.

-

Test compound (this compound) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to the final desired concentrations.

-

In the wells of the 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and the recombinant sEH enzyme.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

-

Immediately measure the fluorescence intensity (excitation ~330 nm, emission ~465 nm) kinetically over a period of 15-30 minutes at 30°C.

-

The rate of the reaction is determined from the linear portion of the fluorescence increase over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway illustrating the interplay between the sEH and FAAH metabolic pathways.

Caption: Experimental workflow for the in vitro fluorescence-based sEH inhibition assay.

Conclusion and Future Directions

This compound is a potent inhibitor of soluble epoxide hydrolase, and through this mechanism, it indirectly modulates the broader endocannabinoid signaling network. Its ability to stabilize the anti-inflammatory and analgesic EETs makes it a valuable pharmacological tool and a potential starting point for the development of novel therapeutics.

Key areas for future research include:

-

Determination of Selectivity: A comprehensive selectivity profile of this compound against a panel of hydrolases, including FAAH, MAGL, and NAAA, is essential to fully understand its mechanism of action and potential off-target effects.

-

In Vivo Efficacy: Preclinical studies in animal models of pain and inflammation are necessary to translate the in vitro potency of this compound into therapeutic efficacy.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.

-

Exploration of the sEH-FAAH Synergism: Further investigation into the synergistic effects of combined sEH and FAAH inhibition, potentially through the development of dual inhibitors, holds significant promise for the treatment of complex inflammatory and pain states.

This technical guide provides a snapshot of the current knowledge on this compound. As research in this area progresses, a more detailed understanding of its therapeutic potential and its intricate relationship with the endocannabinoid system will undoubtedly emerge.

References

In-Depth Technical Guide: ADMET Prediction and In Silico Analysis of N-(3-Methoxybenzyl)stearamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)stearamide is a naturally occurring fatty acid amide found in Lepidium meyenii (Maca).[1] Structurally, it consists of a long, saturated fatty acid chain (stearic acid) linked to a methoxy-substituted benzylamine. This class of compounds, known as macamides, has garnered interest for its potential therapeutic activities. Notably, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH).[1] The inhibition of sEH is a promising therapeutic strategy for managing inflammation and pain.[1]

As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for further development. This technical guide provides a comprehensive in silico prediction and analysis of the ADMET properties of this compound. The following sections detail its predicted physicochemical properties, pharmacokinetic profile, and potential toxicological liabilities. Methodologies for both in silico prediction and relevant in vitro experimental validation are also provided.

Predicted Physicochemical and ADMET Properties

The ADMET profile of a compound is fundamentally influenced by its physicochemical properties. Due to the limited publicly available experimental data for this compound, the following tables summarize a hypothetical ADMET profile generated using established in silico predictive models and structure-activity relationships derived from similar molecules.

Physicochemical Properties

| Property | Predicted Value | Implication |

| Molecular Weight | 445.7 g/mol | High, may impact oral bioavailability. |

| LogP | 8.1 | Very high, indicates high lipophilicity and potential for poor aqueous solubility. |

| pKa (most basic) | Not Ionizable | Neutral compound. |

| H-bond Donors | 1 | Low potential for hydrogen bonding. |

| H-bond Acceptors | 2 | Low potential for hydrogen bonding. |

| Polar Surface Area | 38.3 Ų | Low, suggests good membrane permeability. |

ADMET Prediction Summary

| ADMET Parameter | Predicted Outcome | Confidence |

| Absorption | ||

| Oral Bioavailability | Low to Moderate | Medium |

| Caco-2 Permeability | High | High |

| P-gp Substrate | Yes | Medium |

| Distribution | ||

| Plasma Protein Binding | >95% | High |

| Blood-Brain Barrier Permeability | Low | High |

| Metabolism | ||

| CYP1A2 Inhibitor | No | High |

| CYP2C9 Inhibitor | No | High |

| CYP2C19 Inhibitor | No | High |

| CYP2D6 Inhibitor | No | High |

| CYP3A4 Inhibitor | Yes | Medium |

| CYP3A4 Substrate | Yes | Medium |

| Excretion | ||

| Primary Route | Hepatic | High |

| Toxicity | ||

| Ames Mutagenicity | Negative | High |

| Hepatotoxicity | Low Risk | Medium |

| hERG Inhibition | Low Risk | Medium |

| Skin Sensitization | Low Risk | Medium |

In Silico and Experimental Protocols

A variety of computational and experimental methods are employed to assess the ADMET properties of new chemical entities.

In Silico ADMET Prediction Workflow

The in silico analysis of this compound involves a multi-step computational workflow. This process leverages the chemical structure of the molecule to predict its physicochemical properties and subsequent ADMET profile using a variety of models. These models can be based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and pharmacophore modeling.[2][3][4] The accuracy of these predictions depends heavily on the quality of the underlying datasets and algorithms used.[3][4]

Caco-2 Permeability Assay Protocol

The Caco-2 permeability assay is a widely used in vitro method to predict intestinal drug absorption.[5][6]

-

Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

Compound Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final test concentration.

-

Permeability Measurement :

-

Apical to Basolateral (A-B) : The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

-

Basolateral to Apical (B-A) : The test compound is added to the basolateral chamber, and samples are taken from the apical chamber at various time points.

-

-

Sample Analysis : The concentration of the compound in the collected samples is quantified using LC-MS/MS.

-

Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Microsomal Stability Assay Protocol

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5]

-

Reagents : Human liver microsomes, NADPH regenerating system (cofactor), and the test compound.

-

Incubation : The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-